molecular formula C23H18FN3O2 B10917381 methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10917381
M. Wt: 387.4 g/mol
InChI Key: ZZHIHKWZIUEZBL-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a phenyl group attached to a pyrazolo[3,4-b]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and various solvents. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which may confer distinct biological properties and reactivity.

Biological Activity

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1011396-86-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C21H16FN3O3
  • Molecular Weight : 377.37 g/mol
  • InChI Key : DDOYMACXNDYVDA-UHFFFAOYSA-N

Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit a range of biological activities, primarily through their interaction with various molecular targets. The compound has been studied for its role as an agonist for human peroxisome proliferator-activated receptor alpha (hPPARα), which is involved in lipid metabolism and glucose homeostasis.

Key Findings :

  • Agonistic Activity : Studies have shown that certain derivatives can significantly activate hPPARα, leading to reductions in plasma triglyceride levels in animal models .
  • TBK1 Inhibition : Other studies have identified pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and cancer progression. For instance, compound 15y demonstrated an IC50 value of 0.2 nM against TBK1 and showed effective inhibition of downstream signaling pathways in immune cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Substituent PositionEffect on Activity
C3 (Cyclopropyl)Enhances binding affinity to hPPARα
C6 (Phenyl)Modulates selectivity towards TBK1
C4 (Fluorophenyl)Increases potency against cancer cell lines

Research indicates that the steric bulk and electronic properties of substituents significantly impact the compound's biological activity, highlighting the importance of SAR studies in drug design .

Case Study 1: Lipid Metabolism Regulation

In a study involving high-fructose-fed rats, a derivative similar to methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenyl showed efficacy comparable to fenofibrate in lowering triglyceride levels. This suggests potential therapeutic applications for metabolic disorders .

Case Study 2: Cancer Cell Proliferation Inhibition

Another investigation revealed that pyrazolo[3,4-b]pyridine derivatives exhibit antiproliferative effects against various cancer cell lines, including A172 and U87MG. The most active compounds induced apoptosis without affecting normal cell proliferation, indicating a selective anti-cancer profile .

Properties

Molecular Formula

C23H18FN3O2

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C23H18FN3O2/c1-29-23(28)18-13-19(14-5-3-2-4-6-14)25-22-20(18)21(15-7-8-15)26-27(22)17-11-9-16(24)10-12-17/h2-6,9-13,15H,7-8H2,1H3

InChI Key

ZZHIHKWZIUEZBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)F)C4CC4)C5=CC=CC=C5

Origin of Product

United States

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